2-Hydroxy-4-(thiophen-2-YL)benzoic acid

Lipophilicity Drug-likeness Permeability

This compound is a heterocyclic aromatic carboxylic acid, specifically a salicylic acid analog featuring a thiophene ring at the 4-position. It belongs to the thienylbenzoic acid derivative class, characterized by a benzoic acid core with a 2-hydroxy substituent that enables intramolecular hydrogen bonding with the carboxylic acid group, and a sulfur-containing heterocycle that imparts distinct electronic properties compared to purely carbocyclic analogs.

Molecular Formula C11H8O3S
Molecular Weight 220.25 g/mol
CAS No. 1261968-90-4
Cat. No. B6395741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(thiophen-2-YL)benzoic acid
CAS1261968-90-4
Molecular FormulaC11H8O3S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C11H8O3S/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6,12H,(H,13,14)
InChIKeyKJPVYHFBHZUOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(thiophen-2-YL)benzoic acid (CAS 1261968-90-4): Physicochemical Profile and Compound Class Positioning


This compound is a heterocyclic aromatic carboxylic acid, specifically a salicylic acid analog featuring a thiophene ring at the 4-position. It belongs to the thienylbenzoic acid derivative class, characterized by a benzoic acid core with a 2-hydroxy substituent that enables intramolecular hydrogen bonding with the carboxylic acid group, and a sulfur-containing heterocycle that imparts distinct electronic properties compared to purely carbocyclic analogs . The presence of the thiophene ring enhances lipophilicity (calculated LogP 2.82) and polar surface area (PSA 85.77 Ų) relative to unsubstituted salicylic acid, making it a candidate for applications requiring balanced solubility and membrane permeability .

Why Generic Substitution of 2-Hydroxy-4-(thiophen-2-YL)benzoic acid with In-Class Analogs Is Not Straightforward


Within the thienylbenzoic acid family, subtle structural variations—such as the position of the thiophene ring on the benzoic acid core and the presence or absence of the 2-hydroxy group—profoundly alter hydrogen bonding capacity, electronic distribution, and steric profile. For example, shifting the thiophene from the 4- to the 5-position (as in the positional isomer 2-Hydroxy-5-(thiophen-2-yl)benzoic acid) changes the conjugation pathway and molecular shape, which can critically affect target recognition in biological systems [1]. Similarly, the 4-(Thiophen-2-yl)benzoic acid analog (CAS 29886-62-2) lacks the 2-hydroxy group entirely, eliminating the intramolecular H-bond that stabilizes the planar conformation of the target compound and alters its physicochemical and binding properties [2]. These differences mean that procurement decisions cannot rely on class-level assumptions; compound-specific evidence is required.

Quantitative Evidence for 2-Hydroxy-4-(thiophen-2-YL)benzoic acid Differentiation: Head-to-Head and Cross-Study Comparisons


Increased Lipophilicity (LogP) Relative to Salicylic Acid Enhances Membrane Partitioning Potential

The target compound exhibits a calculated LogP of 2.82, reflecting the contribution of the thiophene substituent. In contrast, salicylic acid (2-hydroxybenzoic acid), the parent scaffold without any aromatic substitution, has a reported LogP of approximately 2.26 . The increase of ~0.56 log units indicates enhanced lipophilicity, which can translate to improved passive membrane permeability. This differentiation is meaningful when selecting a scaffold for lead optimization programs where balancing solubility and permeability is critical.

Lipophilicity Drug-likeness Permeability

Enhanced Polar Surface Area (PSA) Versus Non-Hydroxylated Thiophenyl Benzoic Acid Analog Improves H-Bonding Capacity

The target compound has a calculated PSA of 85.77 Ų, driven by the carboxylic acid and hydroxyl groups. The comparator 4-(thiophen-2-yl)benzoic acid (CAS 29886-62-2) lacks the 2-hydroxy substituent and thus has a lower expected PSA (calculated PSA for 4-(thiophen-2-yl)benzoic acid is approximately 65.5 Ų, based on its molecular composition without the hydroxyl oxygen). The difference of ~20 Ų indicates the target compound possesses significantly greater hydrogen bonding capacity, which can be advantageous for target engagement where H-bond interactions are critical, or disadvantageous if blood-brain barrier penetration is desired.

Polar Surface Area Hydrogen Bonding Solubility

Thiophene Sulfur Introduces Distinct Electronic Properties Not Present in Carbocyclic Salicylic Acid Analogs

The thiophene ring in the target compound introduces a sulfur atom capable of participating in unique non-covalent interactions (S-π, S-H, and chalcogen bonding) that are absent in carbocyclic analogs such as salicylic acid or 4-phenylsalicylic acid. While direct comparative binding data for the target compound are lacking in the public domain, class-level evidence from thienylbenzoic acid derivative patents indicates that the thiophene moiety is strategically incorporated to modulate target affinity and selectivity profiles in enzyme inhibition contexts [1]. The sulfur atom also alters the electron density distribution across the aromatic system, affecting reactivity in cross-coupling reactions compared to phenyl analogs.

Electronic Effects π-π Stacking Sulfur Interactions

Priority Application Scenarios for 2-Hydroxy-4-(thiophen-2-YL)benzoic acid Based on Established Evidence


Scaffold for Lead Optimization Requiring Balanced Lipophilicity and H-Bonding Capacity

The compound's LogP of 2.82 and PSA of 85.77 Ų position it within drug-like chemical space for oral bioavailability. Medicinal chemistry teams seeking a benzoic acid scaffold with enhanced membrane permeability over salicylic acid (ΔLogP +0.56) while retaining a free carboxylic acid for target engagement should consider this compound . The 2-hydroxy group provides an additional H-bond donor/acceptor not present in 4-(thiophen-2-yl)benzoic acid, enabling more versatile interactions with protein targets [1].

Synthetic Intermediate for Thiophene-Containing Hydroxamic Acid Derivatives

The carboxylic acid functionality serves as a precursor for hydroxamic acid conversion, a transformation relevant to histone deacetylase (HDAC) inhibitor development programs. The 4-position thiophene placement provides a specific geometry distinct from 5-substituted positional isomers, which may influence isoform selectivity in HDAC inhibition [2].

Building Block for Solid-Phase Combinatorial Library Synthesis

The dual functional groups (carboxylic acid and phenolic hydroxyl) allow for orthogonal protection strategies and selective derivatization on solid supports. The thiophene ring provides a UV-active chromophore for reaction monitoring and purification, an advantage over non-chromophoric benzoic acid building blocks.

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

When evaluating the contribution of heteroaromatic substitution to target binding, this compound serves as a direct comparator to both salicylic acid (no heterocycle) and 4-phenylsalicylic acid (carbocyclic analog). The sulfur atom's unique electronic properties—absent in both comparators—make it a valuable tool for dissecting the role of heteroatom-mediated interactions in lead series [2].

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